molecular formula C16H13NO6 B2966557 2-Ethoxy-4-formylphenyl 3-nitrobenzoate CAS No. 359644-61-4

2-Ethoxy-4-formylphenyl 3-nitrobenzoate

Cat. No.: B2966557
CAS No.: 359644-61-4
M. Wt: 315.281
InChI Key: KTLSBFWRRNEZBN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 3-nitrobenzoate is an aromatic ester compound characterized by a benzaldehyde moiety substituted with an ethoxy group at the 2-position and a formyl group at the 4-position, esterified with 3-nitrobenzoic acid. This structure confers unique electronic and steric properties due to the interplay of electron-withdrawing (nitro, formyl) and electron-donating (ethoxy) groups. The compound is of interest in materials science and organic synthesis, particularly in studies of crystal engineering and reactivity patterns influenced by nitro and formyl substituents .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-22-15-8-11(10-18)6-7-14(15)23-16(19)12-4-3-5-13(9-12)17(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLSBFWRRNEZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl 3-nitrobenzoate

    Reduction: 2-Ethoxy-4-formylphenyl 3-aminobenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl 3-nitrobenzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups (ethoxy, formyl, and nitro groups) . These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key differences include:

Compound Dihedral Angle Between Rings Substituent Effects Crystal Packing Features
2-Ethoxy-4-formylphenyl 3-nitrobenzoate Not explicitly reported Ethoxy (electron-donating), 3-nitro (electron-withdrawing) Likely involves C-H⋯O interactions*
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 4.96° Methyl (steric hindrance), dual nitro groups Weak C-H⋯O chains along [010]
F4BrB 62.90° Bromo (bulky, electron-withdrawing) Non-planar arrangement
F2ClB 19.55° Chloro (electron-withdrawing) Moderate planarity

*The planar ester group in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate is twisted by ~46–50° relative to the aromatic rings, a feature likely shared with the ethoxy variant due to similar steric and electronic profiles .

Functional Group Influence on Properties

  • Nitro vs. Methyl Substitutents : Replacing the nitro group with a methyl group (e.g., 2-ethoxy-4-formylphenyl 3-methylbenzoate , CAS 443647-58-3) reduces electron-withdrawing effects, lowering reactivity toward nucleophilic attack and altering solubility. The molecular weight decreases from ~313 g/mol (estimated for the nitro compound) to 284.31 g/mol .
  • Halogen vs. Nitro : Bromo or chloro substituents (e.g., F4BrB, F2ClB) increase molecular weight and polarizability compared to nitro groups, affecting crystallization and intermolecular interactions .

Research Findings and Data Tables

Table 1: Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (K) Notable IR Bands (cm⁻¹)
This compound* ~313 Not reported Est. 1720 (C=O), 1520 (NO₂)
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 346.28 398 1723 (ester C=O), 1690 (formyl)
2-Ethoxy-4-formylphenyl 3-methylbenzoate 284.31 Not reported Not reported

*Estimated based on structural similarity.

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